molecular formula C10H16Cl2N4O B2374130 3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride CAS No. 1439896-62-4

3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride

Cat. No.: B2374130
CAS No.: 1439896-62-4
M. Wt: 279.17
InChI Key: GLXYYDJUHQOHMI-UHFFFAOYSA-N
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Description

3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a tetrahydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(aminomethyl)pyridine, which can be synthesized from 3-cyanopyridine through catalytic hydrogenation using a Raney nickel catalyst . The intermediate is then reacted with appropriate reagents to form the tetrahydropyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated pyridine rings.

Scientific Research Applications

3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine and tetrahydropyrimidinone rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: A simpler analog with similar aminomethyl and pyridine functionalities.

    3-(Aminomethyl)pyridine: Another analog with the aminomethyl group positioned differently on the pyridine ring.

Uniqueness

3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride is unique due to the presence of the tetrahydropyrimidinone ring, which imparts additional chemical stability and potential for diverse interactions compared to simpler analogs.

Properties

IUPAC Name

1-[5-(aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.2ClH/c11-6-8-2-3-9(13-7-8)14-5-1-4-12-10(14)15;;/h2-3,7H,1,4-6,11H2,(H,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXYYDJUHQOHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=NC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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